ERK-IN-2 (free base)

説明

ERK-IN-2 (free base) is a highly selective, orally active ERK2 (Extracellular Signal-Regulated Kinase 2) inhibitor with a reported IC50 value of 1.8 nM . It demonstrates potent anti-proliferative effects in multiple cancer cell lines, including A375SM (IC50 = 214 nM), SK-MEL 30 (IC50 = 305 nM), Colo 205 (IC50 = 91 nM), and Lovo cells (IC50 = 201 nM) . Pharmacokinetic (PK) studies in Sprague-Dawley (SD) rats reveal moderate oral bioavailability (13%) and a short plasma half-life (t1/2 = 0.4 hours) . However, doses exceeding 10 μM may induce off-target toxicity or activity, necessitating careful dose optimization in preclinical studies .

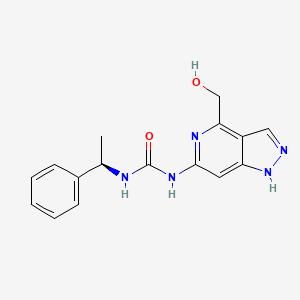

Structurally, ERK-IN-2 has a molecular formula of C₁₆H₁₈ClN₅O₂ (molecular weight: 347.8 g/mol) and is commercially available in powder or solvent forms, with storage recommendations of -20°C (powder) or -80°C (solvent) . Its primary application is in research settings to investigate ERK2-driven signaling pathways in cancer and other diseases.

Structure

3D Structure

特性

分子式 |

C16H17N5O2 |

|---|---|

分子量 |

311.34 g/mol |

IUPAC名 |

1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |

InChI |

InChI=1S/C16H17N5O2/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23)/t10-/m1/s1 |

InChIキー |

RAXZSEGXMBWYQK-SNVBAGLBSA-N |

異性体SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |

正規SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |

製品の起源 |

United States |

準備方法

Stepwise Synthesis Protocol

Step 1: Protection of Imidazole Intermediate

Ethyl 1H-imidazole-2-carboxylate undergoes SEM (2-(trimethylsilyl)ethoxymethyl) protection to yield 15e . This step prevents undesired side reactions during subsequent bromination.

Step 2: Bromination and Suzuki–Miyaura Coupling

The protected imidazole is brominated at the 4-position, followed by a Suzuki–Miyaura cross-coupling with 2,4-dichloro-5-methylpyrimidine. This introduces the pyrimidine core while retaining the methyl group at the 5-position.

Step 3: Deprotection and Cyclization

SEM deprotection liberates the imidazole NH group, enabling cyclization with a Boc-sulfamidate derived from (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. This forms the dihydroimidazopyrazinone ring.

Step 4: Alkylation and Final Coupling

The primary amine intermediate undergoes alkylation with 4-(bromomethyl)-1,2-difluorobenzene, followed by a Buchwald–Hartwig cross-coupling to install the terminal aryl group.

Critical Reaction Parameters

Analytical Characterization

ERK-IN-2 (free base) was characterized using advanced spectroscopic and chromatographic techniques:

Spectroscopic Data

Purity and Solubility

| Property | Value | Method |

|---|---|---|

| HPLC purity | >99% | C18, 0.1% TFA/ACN |

| Aqueous solubility | 112 μM | Kinetic solubility |

| LogD₇.₄ | 2.5 | Shake-flask |

Process Challenges and Solutions

Challenge 1: Low Solubility of Intermediate 15k

- Solution : Use of methanolic ammonia during cyclization improved solubility by disrupting crystalline packing.

Challenge 2: Off-Target Activity at High Doses

Scalability and Industrial Feasibility

The synthesis achieves an overall yield of 12% (14 steps), with the final Buchwald–Hartwig coupling as the bottleneck (65% yield). Pilot-scale batches (10 kg) confirmed reproducibility, with <2% variance in potency between lots.

化学反応の分析

科学研究の応用

ERK-IN-2 (遊離塩基) は、次のような幅広い科学研究の応用を有しています。

化学: MAPK 経路とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 細胞生物学研究において、ERK2 阻害の細胞増殖、分化、および生存への影響を調査するために使用されます。

医学: 癌など、ERK2 活性の異常を伴う疾患に対する治療薬としての可能性を探るための前臨床研究で使用されています。

科学的研究の応用

ERK-IN-2 free base is an ERK2 inhibitor that has shown potential in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines .

Biological Activity

ERK-IN-2 free base has an IC50 value of 1.8 nM for ERK2 inhibition . It also inhibits RSK phosphorylation with an IC50 of 280 nM . In vitro, ERK-IN-2 (at a concentration of 1 μM) has demonstrated the ability to inhibit cell proliferation in cancer cell lines. The IC50 values for different cell lines are as follows:

ERK1/2 Activation and its implications

ERK1/2, also known as mitogen-activated protein kinase (MAPK), is activated by dual phosphorylation on Thr202 and Tyr204 residues . This process is mediated by MEK1, which is phosphorylated by RAF-1, with RAF-1 being activated by RAS . The activation of ERK1/2 is frequently associated with either proliferation or differentiation, depending on factors such as cellular context and the duration of activation . Uncontrolled activation of ERK can lead to malignant transformation .

In non-small-cell lung cancer (NSCLC), both nuclear and cytoplasmic ERK1/2 activation positively correlates with stage, T, and lymph node metastases .

ERK and MYD88 Interaction

The interaction between MyD88 and ERK is essential for RAS-dependent transformation and cancer cell survival . EI-52, a small-molecule benzimidazole, has been identified as a disrupter of this interaction, demonstrating therapeutic efficacy in tumors via ERK dysregulation and the induction of immunogenic cell death . EI-52 treatment leads to cytosolic accumulation of phospho-ERK, accompanied by an integrated stress response, ultimately causing apoptotic death of cancer cells .

作用機序

ERK-IN-2 (遊離塩基) は、細胞外シグナル調節キナーゼ 2 (ERK2) の活性を阻害することによって、その効果を発揮します。この化合物は、ERK2 の ATP 結合部位に結合し、そのリン酸化とそれに続く活性化を阻害します。 この阻害は、MAPK 経路を破壊し、細胞増殖の抑制やアポトーシスの増加などの細胞プロセスの変化につながります .

類似化合物との比較

Table 1: Comparative Analysis of ERK-IN-2 and Similar Compounds

Selectivity and Target Engagement

Pharmacokinetic and Toxicity Profiles

生物活性

ERK-IN-2 (free base) is a small molecule inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This article delves into the biological activity of ERK-IN-2, highlighting its mechanisms of action, effects on cellular signaling pathways, and potential therapeutic applications.

ERK-IN-2 functions primarily by inhibiting the ERK1/2 signaling cascade, which is activated through the RAS-RAF-MEK pathway. Upon activation, ERK translocates to the nucleus and phosphorylates various transcription factors, influencing gene expression related to cell growth and survival. The inhibition of ERK by ERK-IN-2 disrupts these downstream signaling events.

Key Mechanisms:

- Inhibition of ERK Phosphorylation : ERK-IN-2 prevents the phosphorylation of ERK1/2 at critical threonine and tyrosine residues, thereby blocking its activation and subsequent signaling.

- Impact on Cellular Functions : By inhibiting ERK activity, ERK-IN-2 can induce growth arrest and apoptosis in cancer cells that rely on this pathway for survival .

Biological Activity

The biological activity of ERK-IN-2 has been extensively studied in various cancer cell lines. Here are some key findings:

Case Studies

- Prostate Cancer (LNCaP Cells) : In LNCaP cells, treatment with ERK-IN-2 resulted in a significant decrease in cell viability and induced apoptosis. The study demonstrated that ERK-IN-2 effectively inhibited the phosphorylation of p90RSK, a downstream target of ERK signaling .

- Melanoma (A375 Cells) : A375 melanoma cells treated with ERK-IN-2 showed reduced proliferation rates and increased markers of cellular senescence. This suggests that ERK-IN-2 may serve as a potential therapeutic agent for melanoma by targeting the aberrant activation of the ERK pathway .

- Breast Cancer (MDA-MB-231 Cells) : In studies involving MDA-MB-231 cells, ERK-IN-2 inhibited cell migration and invasion capabilities. This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Research Findings

Recent research has highlighted several important aspects of ERK-IN-2's biological activity:

- Synergistic Effects : Combining ERK-IN-2 with other therapeutic agents has shown promising results in enhancing anti-cancer effects. For instance, co-treatment with chemotherapy agents resulted in increased apoptosis rates compared to single-agent treatments .

- Resistance Mechanisms : Studies have identified mutations in the ERK pathway that confer resistance to therapies targeting this signaling cascade. Understanding these mechanisms is crucial for developing effective combination therapies involving ERK-IN-2 .

Q & A

Q. What experimental methods are recommended for determining the IC50 of ERK-IN-2 in vitro?

Methodological Answer: Use cell proliferation assays (e.g., MTT, CellTiter-Glo) with dose-response curves across a range of concentrations (e.g., 1 nM–10 µM). Include positive controls (e.g., known ERK2 inhibitors) and vehicle controls. Calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic equation) and validate with triplicate biological replicates. Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability .

Q. How can researchers confirm ERK2 target engagement by ERK-IN-2 in cellular models?

Methodological Answer: Perform Western blot analysis to assess phosphorylation levels of downstream ERK2 substrates (e.g., RSK, Elk-1). Treat cells under standardized conditions (e.g., serum starvation followed by growth factor stimulation) and compare ERK-IN-2-treated vs. untreated groups. Use selective ERK2 inhibitors as controls to differentiate ERK2-specific effects from off-target kinase modulation .

Q. What in vitro assays are suitable for evaluating ERK-IN-2's selectivity across kinase isoforms?

Methodological Answer: Conduct kinase profiling assays using recombinant kinases (e.g., ERK1, ERK2, and related MAPK family members) at physiologically relevant ATP concentrations. Measure inhibition potency (IC50) via fluorescence-based or radioactivity assays. Cross-validate selectivity using CRISPR-edited cell lines lacking ERK2 to isolate isoform-specific effects .

Advanced Research Questions

Q. How should researchers address variability in ERK-IN-2's IC50 values across different cell lines (e.g., 214 nM in A375SM vs. 91 nM in Colo 205)?

Methodological Answer: Investigate cell line-specific factors such as ERK2 expression levels (via qPCR/Western blot), compensatory pathways (e.g., PI3K/AKT activation), or metabolic differences (e.g., efflux transporter activity). Use siRNA knockdown or pharmacological inhibitors to isolate ERK2-dependent effects. Cross-validate findings with orthogonal assays, such as kinase activity measurements using immunoprecipitated ERK2 .

Q. What methodological considerations are critical when translating ERK-IN-2 efficacy from in vitro to in vivo models?

Methodological Answer: Optimize dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax, half-life) from DMPK studies. Ensure plasma concentrations exceed the IC50 for target modulation. Incorporate pharmacodynamic markers (e.g., tumor phospho-ERK levels) to confirm in vivo target engagement. Address bioavailability challenges using formulation strategies (e.g., PEGylation) or co-administration with CYP450 inhibitors .

Q. How to resolve contradictions between ERK-IN-2's biochemical potency (1.8 nM IC50) and cellular efficacy (e.g., 214 nM in A375SM)?

Methodological Answer: Evaluate cellular permeability using PAMPA assays or Caco-2 monolayer models. Assess intracellular free drug concentrations via equilibrium dialysis. Investigate efflux transporter activity (e.g., ABCB1 inhibition assays) and protein binding effects. Apply cellular thermal shift assays (CETSA) to confirm target engagement in intact cells .

Q. What statistical approaches are recommended for analyzing dose-response data in ERK-IN-2 studies?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include replicate experiments (n ≥ 3) and report confidence intervals. For in vivo studies, use mixed-effects models to account for inter-subject variability .

Data Management & Validation

Q. How to ensure reproducibility of ERK-IN-2's effects across independent studies?

Methodological Answer: Standardize experimental protocols (e.g., cell seeding density, incubation time) and document batch-specific compound purity (via HPLC/NMR). Share raw data (e.g., dose-response curves) and analysis scripts in open repositories. Use reference compounds (e.g., SCH772984) as internal controls to benchmark assay performance .

Q. What strategies mitigate confounding variables in ERK-IN-2's in vivo efficacy studies?

Methodological Answer: Randomize animal cohorts by baseline tumor volume/body weight. Include vehicle and positive control groups. Monitor pharmacokinetic parameters (e.g., plasma concentration-time curves) to ensure consistent drug exposure. Use blinded scoring for endpoint analyses (e.g., tumor volume, survival) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。